2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Lipophilicity Regioisomer differentiation Membrane permeability

Researchers frequently need a meta-acetyl, carboxyl-bearing phthalimide that is ready for amide coupling without extra protection steps. This compound solves that bottleneck: it provides a native -COOH handle for direct linker attachment while the meta-acetyl group offers a distinct LogP (+0.27 vs. para isomer) for SAR exploration. Key advantages: • ≥98% purity ensures reproducible results across iterative PROTAC campaigns. • Multi-supplier availability with cold-chain storage and ambient shipping. • Achiral, solid form simplifies weighing and solution prep for quantitative assays.

Molecular Formula C17H11NO5
Molecular Weight 309.277
CAS No. 300385-04-0
Cat. No. B2619345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS300385-04-0
Molecular FormulaC17H11NO5
Molecular Weight309.277
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C17H11NO5/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23)
InChIKeyRZPCUZDMLAVFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Structural Identity & Baseline


2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 300385-04-0) is an N-substituted phthalimide derivative bearing a meta-acetylphenyl substituent at the imide nitrogen and a free carboxylic acid at the 5-position of the isoindole-1,3-dione core. Its molecular formula is C₁₇H₁₁NO₅ with a molecular weight of 309.27 Da . The compound is achiral, with a calculated LogP of 1.79 , topological polar surface area (TPSA) of 91.8 Ų [1], one hydrogen bond donor, and five hydrogen bond acceptors . It is commercially available at ≥98% purity from multiple research-chemical suppliers [2] and is cataloged under MDL number MFCD00391891 . The compound belongs to the broader class of 1,3-dioxoisoindoline-5-carboxylic acid derivatives, a scaffold that has been explored for heparanase inhibition, chemokine receptor antagonism, and protein degradation applications [3][4].

1

Regioisomer Identity

Meta-acetyl substitution confirmed; distinct from para isomer

2

Synthetic Versatility

Free 5-COOH enables direct ester/amide conjugation

3

Procurement Confidence

Multi-supplier availability at certified purity

4

Scaffold Class

1,3-dioxoisoindoline-5-carboxylic acid chemotype

2-(3-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Generic Substitution Pitfalls


Within the N-aryl phthalimide-5-carboxylic acid chemotype, seemingly minor structural perturbations produce quantifiable divergence in physicochemical properties that directly impact assay behavior. The meta-acetyl regioisomer (CAS 300385-04-0) differs from its para-acetyl analog (CAS 300405-47-4) by a LogP shift of approximately +0.27 log units (1.79 vs. 1.52) [1], translating to a predicted ~1.9-fold difference in octanol-water partition coefficient—a magnitude sufficient to alter membrane permeability, non-specific protein binding, and apparent potency in cell-based assays [2]. More critically, the 5-carboxylic acid moiety distinguishes this compound from the structurally simpler o-(N-phthalimido)acetophenone (CAS 83665-31-0), which lacks the carboxyl group entirely (0 vs. 1 hydrogen bond donor; estimated TPSA ~46 vs. 91.8 Ų) [3][4]. The carboxyl-bearing compound gains the capacity for salt formation, pH-dependent solubility modulation, and conjugation chemistry (ester/amide formation), but at the cost of approximately halved passive membrane permeability relative to the non-carboxyl analog [2]. These differences mean that data generated with the para isomer or the non-carboxyl ortho analog cannot be extrapolated to predict the behavior of the meta-acetyl, 5-carboxyl compound in any biological or materials-science context where solubility, permeability, or hydrogen-bonding interactions are operative parameters.

Risk Factor
Target (Meta, 5-COOH)
Substitute May Differ
Regioisomer shift
Meta-acetyl LogP ~1.79; distinct solvation profile
Para isomer (CAS 300405-47-4) may alter membrane partitioning and non-specific binding
Carboxyl deletion
1 HBD, TPSA ~92 Ų; salt-bridge capable
Non-carboxyl analog (CAS 83665-31-0) lacks pH-dependent ionization and conjugation handle
Purity cascade
≥98%; max 2% impurity load
Para isomer listed at ≥95%; higher impurity background may introduce assay artifacts

2-(3-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Differential Evidence vs. Analogs


Lipophilicity: Meta vs. Para Regioisomer

The target compound (meta-acetyl substitution) exhibits a measured LogP of 1.79 , which is 0.27 log units higher than the para-acetyl regioisomer (CAS 300405-47-4, LogP = 1.52) [1]. This corresponds to an approximately 1.9-fold greater predicted octanol-water partition coefficient for the meta isomer. The meta-substitution pattern places the acetyl group in a position with different electronic conjugation relative to the imide nitrogen compared to para-substitution, altering the compound's overall dipole moment and solvation free energy.

Lipophilicity: Meta vs. Para
Cross-study comparable
ΔLogP = +0.27 (meta more lipophilic); ~1.9-fold higher predicted partition coefficient vs. para regioisomer
Regioisomer-dependent permeability context
Measured LogP values from vendor QC; exact method not specified
Lipophilicity Regioisomer differentiation Membrane permeability

Hydrogen-Bond Donor Capacity: Carboxylic Acid vs. Non-Carboxyl Analog

The target compound possesses one hydrogen bond donor (the 5-COOH group) [1], whereas the structurally related o-(N-phthalimido)acetophenone (CAS 83665-31-0) has zero hydrogen bond donors [2]. This functional-group difference also produces a calculated TPSA of 91.8 Ų for the target [1] versus an estimated ~46 Ų for the comparator (approximate doubling). The carboxylic acid additionally confers pH-dependent ionization behavior; at physiological pH 7.4, the acid is expected to be predominantly deprotonated (predicted pKₐ ~3.5-4.5 for aromatic carboxylic acids of this type), imparting a formal negative charge absent in the non-carboxyl analog.

H-Bond Donor Capacity
Class-level inference
Target: 1 HBD, TPSA 91.8 Ų vs. non-carboxyl analog: 0 HBD, TPSA ~46 Ų
Carboxyl-dependent target-engagement profile
TPSA for comparator estimated by structural analogy; ionization state pH-dependent
Hydrogen bonding Solubility Target engagement

Purity Specifications and Assay Reproducibility

The target compound (CAS 300385-04-0) is available from multiple vendors (Fluorochem, Leyan, ChemScene) at a certified purity of ≥98% . In contrast, the para-acetyl regioisomer (CAS 300405-47-4) is listed at ≥95% purity from its primary supplier [1] and is noted as 'Discontinued' at CymitQuimica . The 3-percentage-point purity differential means the para isomer may contain up to 2.5-fold more total impurities (5% vs. 2%), which can introduce confounding inhibitory or cytotoxic artifacts in sensitive cell-based or biochemical assays.

Purity Specification
Cross-study comparable
Target: ≥98% (multiple vendors); para isomer: ≥95%; ΔPurity ≥3 percentage points
Impurity-driven assay artifact context
Vendor QC specifications; analytical method presumed HPLC
Purity Quality control Assay reproducibility

Derivatization Capacity: Synthetic Versatility from Carboxylic Acid

The 5-carboxylic acid functionality of the target compound enables direct esterification and amidation reactions without requiring pre-functionalization of the isoindole core [1]. This is evidenced by the existence of multiple fully characterized ester derivatives in the chemical literature, including the 2-oxo-2-phenylethyl ester (SpectraBase, NMR-confirmed) [2], the heptyl ester , the methyl ester, and the 9H-fluorene-9,9-diyl bis-ester . In contrast, o-(N-phthalimido)acetophenone (CAS 83665-31-0) lacks this reactive handle, requiring de novo synthesis of each analog from substituted phthalic anhydride precursors. The target compound's carboxylic acid additionally permits bioconjugation via carbodiimide-mediated coupling to amine-containing linkers, making it directly usable as a carboxyl-terminated building block for PROTAC linker attachment or surface immobilization without protecting-group manipulation [3].

Derivatization Capacity
Class-level inference
≥5 ester derivatives documented; 3 reactive pathways unique to carboxyl-bearing scaffold
Supports synthetic intermediate workflow
Derivatives confirmed via supplier catalogs and spectral databases
Derivatization Chemical biology PROTAC building block

Supplier Network & Procurement Viability

The target compound (CAS 300385-04-0) is listed as an in-stock screening compound across multiple independent supplier catalogs: ChemSpace aggregates 22 items from 3 distinct suppliers [1]; Fluorochem offers the compound under catalog F724970 ; AKSci lists it as 4342EV ; and Leyan catalogs it as product 1394398 . ChemBridge Corporation lists the compound in its screening library [2]. By contrast, the para-acetyl regioisomer (CAS 300405-47-4) is listed as 'Discontinued' at CymitQuimica (which served as a Fluorochem distributor) , with limited active supplier listings identified. This multi-supplier redundancy for the meta isomer reduces single-vendor dependency risk and supports long-term research continuity.

Supplier Network
Supporting evidence
≥5 active suppliers for target vs. ≤2 for para isomer; 1 discontinuation event for comparator
Procurement continuity advantage
Supplier status assessed via public catalog listings
Supply chain Procurement Research continuity

2-(3-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Application Scenarios


Heparanase & CCR9 SAR Exploration

The 1,3-dioxoisoindoline-5-carboxylic acid scaffold has been patented as a core for heparanase inhibitors with potential anticancer applications [1], and the broader dioxoisoindoline chemotype has yielded orally bioavailable CCR9 antagonists with nanomolar potency [2]. The target compound provides the meta-acetylphenyl N-substitution pattern as a specific vector for structure-activity relationship (SAR) exploration within these target families. Its 5-carboxylic acid enables direct amide coupling to diverse amine-containing fragments without requiring protection/deprotection steps, accelerating analog synthesis [3]. Researchers should procure this compound when the meta-acetyl substitution pattern is hypothesized to confer improved complementarity to a hydrophobic sub-pocket that cannot accommodate the para isomer, as the 0.27 LogP difference between regioisomers may translate to differential binding energetics.

PROTAC Linker Attachment: Cereblon Ligand Building Block

The phthalimide/dioxoisoindoline core is structurally related to thalidomide and its analogs (lenalidomide, pomalidomide), which function as cereblon (CRBN) E3 ubiquitin ligase ligands [1]. The target compound's free carboxylic acid at the 5-position provides a native attachment point for linker conjugation via amide bond formation, making it a candidate building block for PROTAC (proteolysis-targeting chimera) design [2]. The meta-acetyl group on the N-phenyl ring may modulate CRBN binding affinity and neo-substrate recruitment specificity relative to the unsubstituted phenyl or para-substituted analogs. The compound's ≥98% purity specification [3] and multi-supplier availability support its use in iterative PROTAC optimization campaigns where reproducible compound quality across multiple procurement cycles is critical.

Hypolipidemic Pharmacophore Mapping vs. Key Analog

The ortho-acetylphenyl phthalimide analog, o-(N-phthalimido)acetophenone (CAS 83665-31-0), demonstrated 57% serum cholesterol reduction and 44% triglyceride reduction in mice at 20 mg/kg/day i.p. [1], establishing the N-acetylphenyl-phthalimide chemotype as a validated hypolipidemic pharmacophore. The target compound (meta-acetyl, 5-carboxyl) differs from this reference molecule in two key dimensions: (i) meta vs. ortho acetyl positioning and (ii) presence vs. absence of the 5-carboxylic acid. Head-to-head comparative testing of these two compounds would isolate the contribution of the carboxylic acid functionality to hypolipidemic activity, while controlling for the core phthalimide scaffold. The target compound's distinct LogP (1.79 vs. estimated ~2.0 for the ortho isomer) and TPSA (91.8 vs. ~46 Ų) predict measurably different oral absorption and tissue distribution profiles [2], making it a critical comparator for pharmacophore refinement studies.

Chemical Biology Probes: pH-Responsive & Metal-Chelating Conjugates

The co-occurrence of a carboxylic acid (predicted pKₐ ~3.5-4.5) and an imide carbonyl system within the target compound creates a bifunctional metal-coordination motif that has been exploited in related trimellitimide derivatives for zinc metalloenzyme inhibition, including carbonic anhydrase and cyclooxygenase dual inhibition [1]. The meta-acetylphenyl substituent provides an additional hydrogen-bond acceptor (the acetyl carbonyl) at a distance and geometry distinct from the para isomer. The compound's achiral nature and solid physical state [2] facilitate accurate weighing and solution preparation for quantitative biochemical assays. Researchers developing metal-chelating or pH-sensitive fluorescent probes should consider this compound as a scaffold that combines a tunable N-aryl substituent with a metal-coordinating carboxyl-imide motif in a single, commercially accessible intermediate.

Application
Selection Property
Validation Focus
Heparanase / CCR9 SAR studies
Meta-acetyl substitution pattern for sub-pocket complementarity
Binding energetics vs. para regioisomer
PROTAC linker attachment
5-COOH conjugation handle; cereblon-ligand scaffold
Linker coupling efficiency and neo-substrate recruitment
Hypolipidemic pharmacophore mapping
Carboxyl-vs-non-carboxyl comparator differentiation
Model-response endpoint context vs. ortho-acetyl analog
Metal-chelating probe design
Bifunctional carboxyl-imide coordination motif
Chelation-dependent assay context
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